Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
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Overview
Description
Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that features an oxirane (epoxide) ring, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Ring: The oxadiazole derivative can be reacted with piperidine under suitable conditions to form the desired intermediate.
Formation of the Oxirane Ring: The final step involves the epoxidation of the intermediate using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Diols: From oxidation of the oxirane ring.
Amines: From reduction of the oxadiazole ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, while the oxadiazole and piperidine rings can interact with receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone: can be compared with other compounds containing oxirane, oxadiazole, and piperidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(13-10-21-13)19-8-6-12(7-9-19)15-17-14(18-22-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUISOZDKUKCTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)C(=O)C4CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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